Sodium chloroplatinate

Description

Properties

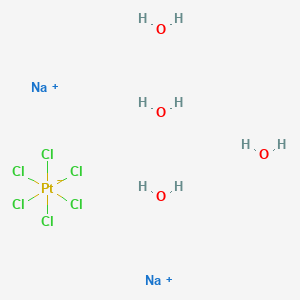

IUPAC Name |

disodium;hexachloroplatinum(2-);tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.4H2O.Pt/h6*1H;;;4*1H2;/q;;;;;;2*+1;;;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLFMUXMQKXOCE-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8Na2O4Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Chloroplatinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium chloroplatinate (Na₂[PtCl₆]), a key intermediate in platinum chemistry, is a versatile precursor for the synthesis of various platinum-based compounds, including those with therapeutic applications. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. Detailed experimental protocols for its preparation from hexachloroplatinic acid are presented, alongside an alternative method for generating the acid precursor via electrolysis to ensure high purity. The document outlines a suite of analytical techniques for the thorough characterization of the compound, including spectroscopic methods (¹⁹⁵Pt NMR, UV-Vis, FTIR), X-ray diffraction (XRD), and thermal analysis (TGA/DSC). All quantitative data is summarized in structured tables for clarity and comparative analysis. Furthermore, this guide includes mandatory visualizations using the DOT language to illustrate experimental workflows and logical relationships, providing a clear and concise resource for professionals in the field.

Synthesis of this compound

This compound is typically synthesized by the reaction of hexachloroplatinic acid with a sodium salt, most commonly sodium chloride. The hexachloroplatinic acid itself is usually prepared by dissolving platinum metal in aqua regia. An alternative method for producing high-purity hexachloroplatinic acid via electrolysis is also described.

Synthesis from Hexachloroplatinic Acid and Sodium Chloride

The most common laboratory-scale synthesis involves the neutralization of hexachloroplatinic acid with sodium chloride.[1] This method is straightforward and yields the hexahydrate form of this compound (Na₂[PtCl₆]·6H₂O), which can be subsequently dehydrated.

1.1.1. Experimental Protocol

Materials:

-

Hexachloroplatinic acid (H₂[PtCl₆]) solution

-

Sodium chloride (NaCl)

-

Deionized water

Procedure:

-

Dissolve a stoichiometric amount of hexachloroplatinic acid in a minimal amount of deionized water.

-

In a separate vessel, prepare a saturated solution of sodium chloride in deionized water.

-

Slowly add the sodium chloride solution to the hexachloroplatinic acid solution with constant stirring.

-

The mixture is then carefully evaporated (e.g., on a water bath or using a rotary evaporator) to reduce the volume and induce crystallization.

-

The resulting orange-yellow crystals of this compound hexahydrate are collected by filtration.

-

The crystals are washed with a small amount of cold ethanol to remove any residual impurities.

-

The purified crystals are dried in a desiccator over a suitable drying agent.

-

For the anhydrous form, the hexahydrate can be heated at 110 °C.[1]

1.1.2. Synthesis Workflow Diagram

Preparation of Hexachloroplatinic Acid Precursor

1.2.1. Dissolution of Platinum in Aqua Regia

The standard method for preparing hexachloroplatinic acid involves the dissolution of platinum metal in aqua regia, a freshly prepared mixture of concentrated nitric acid and hydrochloric acid, typically in a 1:3 molar ratio.[1]

1.2.2. Electrolytic Synthesis of Hexachloroplatinic Acid

For applications requiring high-purity hexachloroplatinic acid, an electrolytic method can be employed. This process avoids the use of nitric acid, thereby preventing potential contamination with nitrosonium hexachloroplatinate.[2] The method involves the electrolysis of a suspension of platinum black in hydrochloric acid.[2]

1.2.3. Workflow for Precursor Preparation

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structural integrity.

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR is a powerful technique for the characterization of platinum compounds. This compound is the universally accepted reference standard for ¹⁹⁵Pt NMR spectroscopy, with its chemical shift defined as 0 ppm.[1]

2.1.1. Experimental Protocol

Materials:

-

This compound sample

-

Deuterium oxide (D₂O)

-

5 mm NMR tubes

Procedure:

-

Prepare a solution of the this compound sample in D₂O.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹⁹⁵Pt NMR spectrum using a high-field NMR spectrometer equipped with a multinuclear probe.

-

Reference the spectrum to an external standard of 1.2 M this compound in D₂O at 0 ppm.

Table 1: ¹⁹⁵Pt NMR Data

| Parameter | Value |

| Isotope | ¹⁹⁵Pt |

| Natural Abundance | 33.8% |

| Spin (I) | 1/2 |

| Reference Compound | Na₂[PtCl₆] in D₂O |

| Chemical Shift (δ) | 0 ppm |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the [PtCl₆]²⁻ anion.

2.2.1. Experimental Protocol

Materials:

-

This compound sample

-

Deionized water or 1 M HCl

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Record the UV-Vis spectrum, typically from 200 to 400 nm, using a spectrophotometer.

-

Use the solvent as a blank for baseline correction.

Table 2: UV-Vis Spectroscopic Data

| Wavelength (λ_max) | Molar Absorptivity (ε) | Solvent | Reference |

| 262 nm | 24,500 L·mol⁻¹·cm⁻¹ | 1 M HCl | [3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the vibrational modes of the [PtCl₆]²⁻ anion and the presence of water molecules in the hexahydrate form.

2.3.1. Experimental Protocol

Materials:

-

This compound sample

-

Potassium bromide (KBr) for pellet preparation (or use of ATR)

Procedure:

-

Prepare a KBr pellet containing a small amount of the sample or place the sample directly on the ATR crystal.

-

Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

Table 3: FTIR Peak Assignments

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching of water of hydration |

| ~1630 | H-O-H bending of water of hydration |

| ~320 | Pt-Cl stretching (ν₃, F₁u) |

X-ray Diffraction (XRD)

Powder XRD is employed to determine the crystal structure and phase purity of the synthesized this compound.

2.4.1. Experimental Protocol

Procedure:

-

Grind the crystalline sample into a fine powder.

-

Mount the powder on a sample holder.

-

Collect the diffraction pattern using a powder X-ray diffractometer with Cu Kα radiation.

Table 4: Crystallographic Data (Expected)

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | P-3m1 |

| a (Å) | ~7.1 |

| c (Å) | ~14.7 |

| JCPDS Card No. | 18-1203 (for Na₂PtCl₆·6H₂O) |

Note: Specific lattice parameters can vary slightly depending on the synthesis conditions.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound, particularly the dehydration of the hexahydrate.

2.5.1. Experimental Protocol

Procedure:

-

Place a small, accurately weighed amount of the sample in an alumina (B75360) or platinum crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Table 5: Thermal Analysis Data for Na₂[PtCl₆]·6H₂O

| Temperature Range (°C) | Event | Weight Loss (%) |

| ~100 - 150 | Dehydration (loss of 6 H₂O) | ~19.2% (theoretical) |

| > 300 | Decomposition of anhydrous salt | - |

2.5.2. Characterization Workflow Diagram

Conclusion

This technical guide has detailed the primary synthesis routes and comprehensive characterization techniques for this compound. The provided experimental protocols, data tables, and workflow diagrams offer a practical resource for researchers, scientists, and drug development professionals. Adherence to these methodologies will ensure the reliable synthesis and thorough characterization of this important platinum compound, facilitating its effective use in further research and development.

References

An In-depth Technical Guide to the Physicochemical Properties of Sodium Chloroplatinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of sodium chloroplatinate. The information is curated for researchers, scientists, and professionals in drug development who utilize platinum compounds in their work. This document details the structural and chemical characteristics of this compound, presents quantitative data in accessible formats, and outlines methodologies for its characterization.

Introduction

This compound, formally known as sodium hexachloroplatinate(IV), is an inorganic compound with the chemical formula Na₂[PtCl₆].[1] It is a key intermediate in platinum chemistry, serving as a precursor for the synthesis of various platinum complexes, including those with therapeutic applications.[2][3] The compound typically exists as a hexahydrate, Na₂[PtCl₆]·6H₂O, which is an orange crystalline solid.[1][2] Its high solubility in water and alcohol makes it a versatile reagent in both academic and industrial research settings.[4][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These tables provide a clear and concise presentation of quantitative data for both the anhydrous and hexahydrated forms of the compound.

General and Chemical Properties

| Property | Value (Anhydrous) | Value (Hexahydrate) |

| Chemical Formula | Na₂[PtCl₆][4] | Na₂[PtCl₆]·6H₂O[5] |

| Molecular Weight | 453.78 g/mol [4] | 561.87 g/mol [5] |

| Appearance | Yellow, hygroscopic crystals[1][4] | Orange crystalline solid[2][6] |

| CAS Number | 16923-58-3[4] | 19583-77-8[5] |

| IUPAC Name | Disodium hexachloroplatinate(2-)[4] | Disodium hexachloroplatinate(2-) (B1222460) hexahydrate |

Physical and Spectroscopic Properties

| Property | Value |

| Melting Point | 100 °C (decomposes, for hexahydrate)[6] |

| Density | 2.5 g/cm³[6] |

| Solubility | Soluble in water and alcohol[4] |

| UV-Vis Absorption Maximum (in 1 M HCl) | 262 nm (ε = 24500)[4] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for reproducible research. The following sections outline the experimental protocols for key analytical techniques.

Synthesis of Sodium Hexachloroplatinate(IV)

A common method for the preparation of sodium hexachloroplatinate involves the dissolution of platinum metal in aqua regia to form hexachloroplatinic acid, which is then neutralized with sodium chloride.[1]

Diagram 1: Synthesis Workflow of Sodium Hexachloroplatinate(IV)

Protocol:

-

Dissolve platinum metal in aqua regia (a mixture of nitric acid and hydrochloric acid in a 1:3 molar ratio). This reaction yields an aqueous solution of hexachloroplatinic acid (H₂[PtCl₆]).[1]

-

To this solution, add a stoichiometric amount of sodium chloride (NaCl).

-

Evaporate the solution to crystallize the sodium hexachloroplatinate salt.[1] The hexahydrate can be converted to the anhydrous form by heating at 110°C.[1]

Characterization Workflow

A logical workflow for the comprehensive characterization of the synthesized this compound is presented below.

Diagram 2: Characterization Workflow

Protocols:

-

UV-Visible Spectroscopy: Dissolve a small, accurately weighed sample of this compound in 1 M HCl. Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) to observe the characteristic absorption maximum of the [PtCl₆]²⁻ anion at 262 nm.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Prepare a sample of the compound as a KBr pellet or a Nujol mull. Record the FT-IR spectrum to identify the Pt-Cl stretching vibrations and, in the case of the hexahydrate, the O-H stretching and bending vibrations of the water molecules.

-

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a suitable solvent, often D₂O. Acquire the ¹⁹⁵Pt NMR spectrum. Sodium hexachloroplatinate is a common reference standard for ¹⁹⁵Pt NMR.[1][2]

-

Powder X-ray Diffraction (PXRD): Grind a small amount of the crystalline sample to a fine powder. Mount the powder on a sample holder and collect the PXRD pattern to determine the crystal structure and assess phase purity.

-

Thermogravimetric Analysis (TGA): Place a known mass of the hexahydrate sample in the TGA instrument. Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen) and monitor the mass loss as a function of temperature. This will indicate the temperature at which the water of hydration is lost.[1]

Reactivity and Stability

This compound is a stable compound under normal storage conditions, although the anhydrous form is hygroscopic and will readily absorb moisture from the air to form the hexahydrate.[1][4] It is incompatible with strong oxidizing agents.[7] The compound reacts with bases, such as sodium hydroxide, to produce the hexahydroxoplatinate(IV) ion, [Pt(OH)₆]²⁻.[1]

Applications in Research and Development

This compound serves as a versatile precursor and catalyst in various applications:

-

Catalysis: It is employed as a catalyst in a range of chemical reactions, particularly in organic synthesis.[4][5]

-

Nanoparticle Synthesis: The compound is used in the synthesis of platinum nanoparticles, which have applications in catalysis and drug delivery.[5]

-

Electrochemistry: It finds use in the development of electrochemical sensors.[5]

-

Precursor for Platinum Drugs: this compound is a starting material for the synthesis of platinum-based therapeutic agents.[2]

-

NMR Standard: It is the accepted reference standard for ¹⁹⁵Pt NMR spectroscopy.[2]

Diagram 3: Applications of this compound

This guide provides a foundational understanding of the physicochemical properties of this compound, essential for its effective use in research and development. The provided data and protocols are intended to support and streamline experimental work involving this important platinum compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Chloroplatinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of sodium chloroplatinate, a key inorganic precursor in the synthesis of platinum-based therapeutics and catalysts. This document outlines the crystallographic parameters of both its anhydrous and hexahydrated forms, details the experimental protocols for their determination, and presents logical workflows for their synthesis and characterization.

Introduction

This compound, with the chemical formula Na₂[PtCl₆], is a stable, water-soluble salt of hexachloroplatinic acid.[1] It primarily exists in two common forms: the anhydrous salt (Na₂[PtCl₆]) and the hexahydrate (Na₂[PtCl₆]·6H₂O).[1] The hexahydrate is an orange crystalline solid, which can be converted to the yellow, hygroscopic anhydrous form upon heating to 110°C.[2] The well-defined octahedral geometry of the [PtCl₆]²⁻ anion and the compound's stability make it a crucial starting material in platinum chemistry. Furthermore, it serves as a universally accepted reference standard for ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

A thorough understanding of the crystal structure of both the anhydrous and hexahydrate forms is essential for controlling the synthesis of its derivatives and for understanding its solid-state properties. This guide summarizes the key crystallographic data and the methodologies used to obtain it.

Crystallographic Data

The crystal structures of anhydrous and hexahydrated this compound have been characterized primarily through single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below.

Anhydrous this compound (Na₂[PtCl₆])

Anhydrous this compound adopts a cubic crystal system, a common arrangement for hexachlorometallate salts with small counter-ions.

| Parameter | Value |

| Chemical Formula | Na₂[PtCl₆] |

| Molar Mass | 453.78 g/mol |

| Crystal System | Cubic |

| Space Group | Fm-3m (No. 225) |

| Lattice Parameter (a) | ~10.02 Å |

| Unit Cell Volume (V) | ~1006.01 ų |

| Formula Units (Z) | 4 |

| Coordination Geometry | Octahedral [PtCl₆]²⁻ |

| Pt-Cl Bond Length | ~2.32 - 2.33 Å |

| Cl-Pt-Cl Bond Angles | 90° and 180° |

This compound Hexahydrate (Na₂[PtCl₆]·6H₂O)

Direct and detailed single-crystal X-ray diffraction data for this compound hexahydrate is not widely available in the primary literature. However, the crystal structure of the isomorphous compound, sodium hexachlororhenate(IV) hexahydrate (Na₂[ReCl₆]·6H₂O), has been determined and serves as a reliable model for the platinum analogue.[3]

| Parameter | Value (based on isomorphous Na₂[ReCl₆]·6H₂O) |

| Chemical Formula | Na₂[PtCl₆]·6H₂O |

| Molar Mass | 561.87 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 (No. 2) |

| Lattice Parameters | a = 6.6955(2) Å, b = 7.0926(2) Å, c = 8.3667(3) Å |

| α = 102.567(1)°, β = 98.853(2)°, γ = 107.236(1)° | |

| Unit Cell Volume (V) | 360.08(2) ų |

| Formula Units (Z) | 1 |

| Calculated Density | 2.550 g/cm³ |

Disclaimer: The data presented for the hexahydrate form is based on the published crystal structure of the isomorphous rhenium compound, Na₂[ReCl₆]·6H₂O.[3] This data provides a strong representation of the likely crystal structure of Na₂[PtCl₆]·6H₂O.

Experimental Protocols

The determination of the crystal structure of this compound relies on a series of well-established experimental procedures, from synthesis to data analysis.

Synthesis of this compound

3.1.1. Synthesis of Hexachloroplatinic Acid (H₂[PtCl₆])

-

Dissolution of Platinum: Platinum metal is dissolved in freshly prepared aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). The reaction is typically carried out in a fume hood with gentle heating to facilitate the dissolution.

-

Removal of Nitrosyl Compounds: The resulting solution is repeatedly evaporated to near dryness with the addition of concentrated hydrochloric acid to remove residual nitric acid and nitrosyl chlorides.

3.1.2. Synthesis of this compound Hexahydrate (Na₂[PtCl₆]·6H₂O)

-

Reaction: A stoichiometric amount of sodium chloride (NaCl) is added to the aqueous solution of hexachloroplatinic acid.

-

Crystallization: The solution is slowly evaporated, often at room temperature or under gentle heating, to induce crystallization. Orange crystals of Na₂[PtCl₆]·6H₂O will form.[4]

-

Isolation: The crystals are isolated by filtration, washed with a small amount of cold ethanol, and dried in air.

3.1.3. Preparation of Anhydrous this compound (Na₂[PtCl₆])

-

Dehydration: The hexahydrate crystals are heated in an oven at 110°C for several hours until a constant weight is achieved, indicating the complete removal of water molecules. The color of the crystals will change from orange to yellow.[2]

Single-Crystal X-ray Diffraction Analysis

The following protocol is a generalized procedure for the single-crystal X-ray diffraction analysis of an inorganic salt like this compound.

-

Crystal Selection and Mounting:

-

A suitable single crystal of either the anhydrous or hexahydrate form is selected under a polarized light microscope. The ideal crystal should be well-formed, transparent, and free of cracks or other defects.[5]

-

The selected crystal (typically with maximum dimensions of 0.1-0.3 mm) is mounted on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.[6]

-

-

Data Collection:

-

The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and a detector (e.g., CCD or CMOS).[6][7]

-

The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and improve the quality of the diffraction data.[6]

-

A series of diffraction images are collected by rotating the crystal in the X-ray beam. The data collection strategy is designed to measure a complete and redundant set of reflections.[6]

-

-

Data Processing:

-

The collected diffraction images are processed to integrate the intensities of the Bragg reflections.

-

Corrections are applied for various factors, including Lorentz and polarization effects, and absorption.

-

The unit cell parameters are determined, and the space group is assigned based on the systematic absences in the diffraction data.

-

-

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the heavy atoms (Pt).

-

The remaining non-hydrogen atoms (Na, Cl, and O for the hexahydrate) are located from the difference Fourier maps.

-

The structural model is refined by least-squares methods to minimize the difference between the observed and calculated structure factors. Anisotropic displacement parameters are typically refined for all non-hydrogen atoms.

-

Hydrogen atoms on the water molecules in the hexahydrate structure may be located in the difference Fourier map or placed in calculated positions.

-

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the synthesis and structural analysis of this compound.

References

- 1. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 2. Sodium Hexachloroplatinate(IV) [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

Solubility of Sodium Chloroplatinate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chloroplatinate (Na₂[PtCl₆]), typically available as the hexahydrate (Na₂[PtCl₆]·6H₂O), is a key precursor and intermediate in the synthesis of platinum-containing compounds, including catalytic materials and therapeutic agents. A thorough understanding of its solubility characteristics in various organic solvents is paramount for reaction design, purification, and formulation in diverse research and development applications. This technical guide provides a comprehensive overview of the available solubility data for sodium chloropl.atinate in organic solvents, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility testing.

Qualitative and Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. However, based on existing chemical database entries and analogy to similar hexachloroplatinate salts, a general understanding of its solubility profile can be established.

Table 1: Summary of Qualitative and Analogous Quantitative Solubility Data for Hexachloroplatinate Salts

| Solvent Class | Solvent | This compound (Na₂[PtCl₆]) | Potassium Hexachloroplatinate (K₂[PtCl₆]) | Ammonium (B1175870) Hexachloroplatinate ((NH₄)₂[PtCl₆]) |

| Protic Solvents | Water | Soluble | Slightly Soluble (0.89 g/100 mL at 25°C)[1] | Slightly Soluble (0.5 g/100 mL at 20°C)[2] |

| Methanol | Slightly Soluble | Practically Insoluble[3] | Insoluble[4] | |

| Ethanol | Soluble | Practically Insoluble[3] | Insoluble[4] | |

| Aprotic Solvents | Acetone | No Data Available | No Data Available | No Data Available |

| Diethyl Ether | No Data Available | Insoluble[4] | Insoluble[4] | |

| Dichloromethane | No Data Available | No Data Available | No Data Available | |

| Acetonitrile | No Data Available | No Data Available | No Data Available | |

| Dimethylformamide (DMF) | No Data Available | No Data Available | No Data Available | |

| Dimethyl Sulfoxide (DMSO) | No Data Available | No Data Available | No Data Available |

Note: The solubility of this compound is often qualitatively described as "soluble" in alcohol without specific quantitative values. The data for potassium and ammonium hexachloroplatinate, which are known to be sparingly soluble in alcohols, suggests that the solubility of this compound in these solvents may also be limited and highly dependent on the specific alcohol and temperature.

Factors Influencing Solubility

The dissolution of an ionic compound like this compound in an organic solvent is governed by the interplay of several factors:

-

Solvent Polarity: Polar solvents are generally more effective at solvating the Na⁺ and [PtCl₆]²⁻ ions.

-

Protic vs. Aprotic Solvents: Protic solvents, with their ability to form hydrogen bonds, can interact with the chloride ligands of the hexachloroplatinate anion.

-

Temperature: The solubility of most salts increases with temperature, although the extent of this effect varies significantly.

-

Presence of Water: this compound is hygroscopic and typically exists as a hexahydrate. The presence of water, either in the salt or the solvent, can significantly impact its solubility in organic media.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific organic solvent system, direct experimental determination is necessary. The following are two common and effective methods.

Isothermal Equilibrium (Gravimetric) Method

This method involves creating a saturated solution at a constant temperature and then determining the concentration of the dissolved salt by evaporating the solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed, heated or filtered syringe to avoid precipitation upon cooling.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the salt).

-

Mass Determination: Once the solvent is completely removed, weigh the container with the dried this compound residue.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of aliquot (mL)] x 100

Solubility ( g/100 g solvent) = [(Mass of container with residue - Mass of empty container) / (Mass of aliquot - (Mass of container with residue - Mass of empty container))] x 100

UV-Visible Spectrophotometry Method

This method is suitable for colored compounds like this compound that exhibit a characteristic absorbance in the UV-Visible spectrum. It relies on Beer-Lambert Law to determine the concentration of the dissolved salt.

Methodology:

-

Preparation of a Saturated Solution: Follow steps 1 and 2 from the Isothermal Equilibrium Method to prepare a saturated solution of this compound in the organic solvent of interest.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the same organic solvent.

-

Determination of λmax: Scan one of the standard solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax) for the [PtCl₆]²⁻ anion in that solvent.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a calibration curve of absorbance versus concentration.

-

Sample Measurement: Carefully withdraw an aliquot of the clear supernatant from the saturated solution. If the absorbance is too high, dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Concentration Determination: Measure the absorbance of the (diluted) sample at λmax. Use the calibration curve to determine the concentration of this compound in the sample. If the sample was diluted, remember to account for the dilution factor in the final solubility calculation.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for solubility determination.

Caption: Gravimetric method workflow for solubility determination.

References

An In-depth Technical Guide to the Thermal Decomposition of Sodium Chloroplatinate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium chloroplatinate hexahydrate (Na₂[PtCl₆]·6H₂O) is a critical precursor in the synthesis of platinum-based catalysts and therapeutic agents. Understanding its thermal decomposition behavior is paramount for controlling the synthesis of platinum nanoparticles and other platinum-containing materials with desired properties. This technical guide provides a comprehensive overview of the thermal decomposition of this compound hexahydrate, detailing the stepwise degradation process, intermediate products, and the final formation of metallic platinum. This document summarizes key quantitative data from thermal analysis studies and provides detailed experimental protocols for thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Introduction

This compound(IV) hexahydrate is an orange crystalline solid that serves as a versatile and cost-effective precursor for a wide range of platinum compounds.[1][2] Its high solubility in aqueous solutions makes it an ideal starting material for the synthesis of platinum-based catalysts and nanoparticles.[1] The thermal decomposition of this compound is a key method for producing metallic platinum, and a thorough understanding of this process is essential for controlling the morphology, particle size, and purity of the final platinum product. This guide will explore the sequential stages of its decomposition, from dehydration to the final reduction to elemental platinum.

The Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate is a multi-step process that can be elucidated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The process generally proceeds through the following stages:

-

Dehydration: The initial stage involves the loss of the six water molecules of hydration. This typically occurs in a stepwise manner at relatively low temperatures.

-

Decomposition of the Anhydrous Salt: Following complete dehydration, the anhydrous this compound (Na₂[PtCl₆]) begins to decompose at higher temperatures.

-

Formation of Intermediates: The decomposition of the anhydrous salt may proceed through the formation of intermediate species, such as sodium chloride (NaCl) and platinum chlorides (e.g., PtCl₄, PtCl₂).

-

Final Reduction to Metallic Platinum: At elevated temperatures, the platinum-containing intermediates decompose further to yield elemental platinum as the final solid product.

The precise temperatures and characteristics of these decomposition steps can be influenced by experimental conditions such as the heating rate and the atmosphere (e.g., inert or reducing).

Quantitative Data from Thermal Analysis

The following table summarizes the expected mass loss at each stage of the thermal decomposition of this compound hexahydrate, based on its molecular weight (561.87 g/mol ).

| Decomposition Stage | Chemical Transformation | Theoretical Mass Loss (%) |

| Dehydration (Step 1) | Na₂[PtCl₆]·6H₂O → Na₂[PtCl₆] + 6H₂O | 19.23% |

| Decomposition of Anhydrous Salt and Formation of NaCl (Step 2) | Na₂[PtCl₆] → 2NaCl + Pt + 2Cl₂ | 25.45% (of anhydrous) |

| Overall Decomposition | Na₂[PtCl₆]·6H₂O → 2NaCl + Pt + 2Cl₂ + 6H₂O | 63.91% |

Note: The decomposition of the anhydrous salt may proceed through intermediate platinum chlorides, and the final mass will correspond to the combined mass of sodium chloride and metallic platinum.

Experimental Protocols

A detailed experimental protocol for investigating the thermal decomposition of this compound hexahydrate using Thermogravimetric Analysis (TGA) is provided below. This protocol is based on general procedures for the thermal analysis of coordination compounds.[3][4]

Objective

To determine the thermal stability and decomposition pathway of this compound hexahydrate by measuring the change in mass as a function of temperature.

Materials and Equipment

-

This compound hexahydrate (Na₂[PtCl₆]·6H₂O)

-

Thermogravimetric Analyzer (TGA) with a coupled Differential Thermal Analyzer (DTA) or Differential Scanning Calorimeter (DSC)

-

High-purity nitrogen or argon gas (for inert atmosphere)

-

Alumina or platinum crucibles

-

Microbalance

Experimental Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of this compound hexahydrate into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass and temperature throughout the experiment. If using a simultaneous TGA/DTA or TGA/DSC, also record the differential temperature or heat flow.

-

Data Analysis:

-

Plot the mass loss as a function of temperature to obtain the TGA curve.

-

Plot the rate of mass loss (DTG) as a function of temperature to identify the temperatures of maximum decomposition rates.

-

Analyze the DTA or DSC curve to identify endothermic or exothermic events associated with dehydration and decomposition.

-

Calculate the percentage mass loss for each decomposition step and compare it with the theoretical values.

-

Visualization of the Decomposition Pathway

The logical flow of the thermal decomposition process can be visualized using a diagram.

Caption: Thermal decomposition pathway of this compound hexahydrate.

Experimental Workflow

The workflow for conducting a thermal analysis experiment is outlined below.

Caption: Workflow for the thermal analysis of this compound hexahydrate.

Conclusion

The thermal decomposition of this compound hexahydrate is a predictable, multi-stage process involving dehydration followed by the decomposition of the anhydrous salt to form sodium chloride and metallic platinum. A comprehensive understanding of this process, facilitated by thermal analysis techniques, is crucial for the controlled synthesis of platinum-based materials. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of materials science, catalysis, and drug development.

References

A Technical Deep Dive: Sodium Chloroplatinate vs. Chloroplatinic Acid in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the realm of platinum-based synthesis, particularly for catalysts and therapeutic agents, the choice of precursor is a critical determinant of the final product's characteristics and efficacy. Among the most common platinum(IV) sources, sodium chloroplatinate (Na₂[PtCl₆]) and chloroplatinic acid (H₂[PtCl₆]) are frequently employed. This technical guide provides an in-depth comparison of these two precursors, offering a comprehensive overview of their properties, detailed experimental protocols for their use in synthesis, and a discussion of their respective advantages and disadvantages.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of each precursor is essential for optimizing synthetic protocols. The following table summarizes key quantitative data for this compound and chloroplatinic acid.

| Property | This compound (Hexahydrate) | Chloroplatinic Acid (Hexahydrate) |

| Chemical Formula | Na₂[PtCl₆]·6H₂O | H₂[PtCl₆]·6H₂O |

| Molar Mass | 561.87 g/mol | 517.90 g/mol |

| Appearance | Orange crystalline solid | Reddish-brown solid |

| Melting Point | 110 °C (decomposes) | 60 °C (decomposes) |

| Solubility in Water | Highly soluble | Highly soluble |

| Hygroscopicity | Tends to form the hexahydrate in humid air | Highly hygroscopic |

| pH of Aqueous Solution | Neutral to slightly acidic | Acidic |

Role in Synthesis: Precursors for Catalysts and Nanoparticles

Both this compound and chloroplatinic acid are extensively used as precursors for the synthesis of platinum nanoparticles and supported catalysts. The choice between them can influence the size, morphology, and catalytic activity of the resulting materials.

Synthesis of Platinum Nanoparticles

A common method for synthesizing platinum nanoparticles from these precursors is through chemical reduction, often employing a reducing agent like sodium borohydride (B1222165).

Experimental Protocol: Synthesis of Platinum Nanoparticles using this compound

Objective: To synthesize colloidal platinum nanoparticles from this compound.

Materials:

-

Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Deionized water

Procedure:

-

Preparation of Precursor Solution: Dissolve a specific amount of sodium hexachloroplatinate(IV) hexahydrate in deionized water to achieve the desired platinum concentration (e.g., 0.13 mM).

-

Preparation of Reducing Agent Solution: Freshly prepare a solution of sodium borohydride in deionized water. An excess of the reducing agent is typically used (e.g., 10 equivalents).

-

Reduction: While vigorously stirring the platinum precursor solution, rapidly add the sodium borohydride solution.

-

Reaction: Continue stirring the mixture at room temperature for a set period (e.g., 2 hours). A color change in the solution indicates the formation of platinum nanoparticles.

-

Characterization: The resulting colloidal suspension can be characterized using techniques such as UV-Vis spectroscopy and Transmission Electron Microscopy (TEM) to determine the nanoparticle size and morphology.

Experimental Protocol: Synthesis of Platinum Nanoparticles using Chloroplatinic Acid

Objective: To synthesize colloidal platinum nanoparticles from chloroplatinic acid.

Materials:

-

Chloroplatinic acid hexahydrate (H₂[PtCl₆]·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Deionized water

Procedure:

-

Preparation of Precursor Solution: Dissolve a calculated amount of chloroplatinic acid hexahydrate in deionized water to obtain the desired platinum concentration (e.g., 0.13 mM).

-

Preparation of Reducing Agent Solution: Freshly prepare a solution of sodium borohydride in deionized water (e.g., 10 equivalents).

-

Reduction: Under vigorous stirring, add the sodium borohydride solution to the chloroplatinic acid solution in a single portion.

-

Reaction: Allow the reaction to proceed with continuous stirring for a specified duration (e.g., 2 hours) at room temperature. The formation of nanoparticles is indicated by a visual color change.

-

Characterization: Analyze the synthesized nanoparticles using appropriate techniques like UV-Vis spectroscopy and TEM.

Comparative Insights

While both precursors yield platinum nanoparticles, the reaction environment, particularly the pH, differs significantly. The use of chloroplatinic acid results in an acidic medium, which can influence the reduction kinetics and the stability of the resulting nanoparticles. In contrast, the use of this compound provides a near-neutral environment. This difference in pH can affect the size and aggregation of the nanoparticles. Some studies suggest that the presence of Na⁺ ions from this compound can also play a role in stabilizing the nanoparticles.

The choice of precursor can also impact the morphology of the synthesized nanocrystals. For instance, in polyol synthesis methods, the reaction kinetics, which can be influenced by the precursor, play a crucial role in determining the final shape of the platinum nanocrystals.

Application in Drug Development: Synthesis of Platinum-Based Anticancer Agents

Platinum compounds, most notably cisplatin (B142131), are a cornerstone of cancer chemotherapy. Both this compound and chloroplatinic acid can serve as starting materials for the synthesis of these vital therapeutic agents.

The mechanism of action of platinum-based anticancer drugs primarily involves their interaction with DNA. After entering the cell, the platinum complex undergoes hydrolysis, where the chloride ligands are replaced by water molecules. This aquated species can then bind to the nitrogen atoms of purine (B94841) bases in DNA, leading to the formation of intra- and inter-strand crosslinks. These crosslinks distort the DNA structure, inhibit DNA replication and transcription, and ultimately trigger apoptosis (programmed cell death) in cancer cells.

Experimental Workflow: General Synthesis of Platinum(II) Anticancer Drugs

The synthesis of cisplatin and its analogs often starts from a platinum(IV) precursor, which is first reduced to a platinum(II) intermediate.

An In-depth Technical Guide to Sodium Chloroplatinate: Properties, Safety, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sodium chloroplatinate, a key inorganic compound utilized in diverse scientific fields. This document details its chemical and physical properties, critical safety information as outlined in Safety Data Sheets (SDS), and established experimental protocols for its application in catalysis and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Identification and Properties

This compound is the sodium salt of hexachloroplatinic acid. It primarily exists in two forms: the anhydrous salt (Na₂[PtCl₆]) and the more common hexahydrate (Na₂[PtCl₆]·6H₂O). The anhydrous form is characterized as a yellow, hygroscopic crystalline solid, which readily converts to the orange hexahydrate in the presence of moisture.[1][2][3] This conversion can be reversed by heating the hexahydrate at 110°C.[2]

Below is a summary of the key physical and chemical properties for both the anhydrous and hexahydrate forms of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Sodium Hexachloroplatinate(IV) (Anhydrous) | Sodium Hexachloroplatinate(IV) Hexahydrate |

| CAS Number | 16923-58-3[1][2][3] | 19583-77-8[4] |

| Molecular Formula | Na₂PtCl₆[1][3] | Na₂PtCl₆·6H₂O |

| Molecular Weight | 453.78 g/mol [1][3] | 561.87 g/mol |

| Appearance | Yellow, hygroscopic crystals[1][3] | Orange crystalline solid[2] |

| Melting Point | 110°C (for dehydration of hexahydrate)[2] | Not specified |

| Density | 2.5 g/cm³[2][5] | Not specified |

| Solubility | Soluble in water and alcohol[3] | Soluble in water[4] |

Safety Data Sheet (SDS) Summary

A thorough understanding of the hazards associated with this compound is crucial for its safe handling in a laboratory setting. This compound is classified as hazardous and requires appropriate personal protective equipment (PPE) and handling procedures.

Table 2: GHS Hazard Information for Sodium Hexachloroplatinate(IV)

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3)[1] | Skull and Crossbones (GHS06)[2] | Danger[1][6] | H301: Toxic if swallowed[1][4] |

| Serious Eye Damage (Category 1)[1] | Corrosion (GHS05)[2] | Danger[1][6] | H318: Causes serious eye damage[1] |

| Skin Sensitization (Category 1)[1] | Exclamation Mark (GHS07)[7] | Danger[1][6] | H317: May cause an allergic skin reaction[1][4] |

| Respiratory Sensitization (Category 1)[1] | Health Hazard (GHS08)[8] | Danger[1][6] | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[2] |

| Environmental Hazard[2] | Environment (GHS09)[2] | Warning[2] | Not specified |

Exposure Limits:

-

ACGIH TLV: 0.002 mg/m³ (as Pt, soluble salts)[9]

-

OSHA PEL: 0.002 mg/m³ (as Pt, soluble salts)[9]

-

NIOSH IDLH: 4 mg/m³ (as Pt, soluble salts)[9]

Experimental Protocols

This compound is a versatile precursor and reference standard in various chemical applications. Below are detailed protocols for its use in the synthesis of platinum nanoparticles and as a reference standard in ¹⁹⁵Pt NMR spectroscopy.

Synthesis of Platinum Nanoparticles

This protocol outlines the synthesis of platinum nanoparticles (PtNPs) from sodium hexachloroplatinate(IV) hexahydrate using sodium borohydride (B1222165) as a reducing agent.[10]

Materials:

-

Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Deionized water

Procedure:

-

Prepare a 0.13 mM aqueous solution of sodium hexachloroplatinate(IV) hexahydrate. For instance, dissolve 7.3 mg of Na₂[PtCl₆]·6H₂O in 100 mL of deionized water.[10]

-

In a separate flask, prepare a fresh solution of sodium borohydride.

-

While vigorously stirring the platinum salt solution, rapidly add 10 equivalents of the sodium borohydride solution.[10]

-

Continue to stir the reaction mixture for a minimum of 2 hours at room temperature. The formation of platinum nanoparticles will be indicated by a color change in the solution.[10]

-

The resulting colloidal suspension of platinum nanoparticles can be utilized directly for catalytic applications.[10]

Preparation of a ¹⁹⁵Pt NMR Reference Standard

Sodium hexachloroplatinate is the accepted reference standard for ¹⁹⁵Pt NMR spectroscopy, defining the 0 ppm chemical shift.[11]

Materials:

-

Sodium hexachloroplatinate(IV) (Na₂[PtCl₆])

-

Deuterium oxide (D₂O)

-

5 mm NMR tubes

-

Volumetric flask

-

Analytical balance

Procedure:

-

Accurately weigh the required amount of sodium hexachloroplatinate(IV) to prepare a 1.2 M solution in the desired volume of D₂O.[11]

-

Dissolve the weighed compound in D₂O within a volumetric flask, ensuring complete dissolution through gentle agitation.[11]

-

Transfer the resulting solution to a 5 mm NMR tube for use as an external reference standard.[11]

Visualized Workflow for Safe Handling

The following diagram, generated using the DOT language, illustrates the logical workflow for the safe handling of this compound, from initial assessment to final disposal.

Caption: Workflow for the safe handling of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 3. Sodium Hexachloroplatinate(IV) [drugfuture.com]

- 4. Sodium hexachloroplatinate(IV) hexahydrate | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. minemen.org [minemen.org]

- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com [carlroth.com]

- 9. Sodium hexachloroplatinate(IV) hexahydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Role of Sodium Chloroplatinate as a Precursor in Organometallic Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hexachloroplatinate(IV) (Na₂[PtCl₆]), a readily available and water-soluble platinum salt, serves as a versatile and critical precursor in the synthesis of a diverse array of organometallic platinum complexes.[1][2] Its utility spans from the generation of highly active platinum catalysts for organic transformations to the synthesis of discrete organoplatinum(II) and (IV) compounds with applications in materials science and medicinal chemistry. This guide provides a comprehensive overview of the role of sodium chloroplatinate in organometallic chemistry, detailing its use in the synthesis of various classes of organoplatinum complexes, including experimental protocols, quantitative data, and mechanistic insights.

The hexachloroplatinate anion, [PtCl₆]²⁻, features a central platinum(IV) ion in an octahedral coordination geometry. The sodium cations act as charge-balancing counter-ions.[3] While not directly participating in ligand exchange reactions in its Pt(IV) state to form organometallic bonds, it is a crucial starting material that can be readily converted to more reactive platinum(II) species or utilized in oxidative addition processes.

Synthesis of Organoplatinum(II) Complexes

The synthesis of organoplatinum(II) complexes from this compound often proceeds via an intermediate platinum(II) species, such as tetrachloroplatinate ([PtCl₄]²⁻), which is more amenable to ligand substitution and oxidative addition reactions.

Synthesis of Cyclometalated Platinum(II) Complexes

Cyclometalation is a key reaction in organometallic chemistry that leads to the formation of highly stable complexes with a metal-carbon bond as part of a chelate ring. While many procedures for cycloplatination start from K₂PtCl₄, the underlying principles are directly applicable to syntheses starting from Na₂[PtCl₆] via in-situ reduction or preparation of a Pt(II) precursor.

Experimental Protocol: Synthesis of a Generic Cyclometalated Platinum(II) Complex

This protocol is adapted from procedures using K₂PtCl₄ and illustrates the general steps applicable when starting with a Pt(II) precursor derived from Na₂[PtCl₆].

-

Preparation of the Platinum(II) Precursor: A solution of sodium hexachloroplatinate(IV) can be reduced to a Pt(II) species. For instance, reaction with a mild reducing agent or a suitable ligand can afford a reactive Pt(II) intermediate.

-

Cyclometalation Reaction:

-

A mixture of the Pt(II) precursor (1 eq.) and the desired organic ligand (e.g., a substituted 1,3-di(2-pyridyl)benzene) (1 eq.) is refluxed in glacial acetic acid for 24 hours under an inert atmosphere (e.g., Argon).[4]

-

The resulting precipitate, the parent chlorido complex, is filtered, washed successively with water, methanol (B129727), and diethyl ether, and then dried.[4]

-

-

Ligand Substitution (Optional):

-

To further modify the complex, the chloride ligand can be substituted. For example, stirring the parent chlorido complex with a sodium salt of a desired ligand (e.g., sodium 4-phenylthiazole-2-thiolate) in acetone (B3395972) at room temperature for 24 hours yields the substituted product.[4]

-

The product is isolated by filtration and purified by recrystallization or chromatography.[4]

-

Quantitative Data: Cyclometalated Platinum(II) Complexes

| Complex | Ligand | Yield (%) | Emission Color | Luminescence Quantum Yield (%) |

| Pt1 | 5-methyl-1,3-di(2-pyridyl)benzene | 57-90 | Yellow | High |

| Pt2 | 5-mesityl-1,3-di(2-pyridyl)benzene | 57-90 | Yellow | High |

| Pt3 | 5-(2-thienyl)-1,3-di(2-pyridyl)benzene | 57-90 | Yellow | Higher than parent chloride complex |

| Pt4 | 5-(4-diphenylamino-phenyl)-1,3-di(2-pyridyl)benzene | 57-90 | Yellow | Higher than parent chloride complex |

Data adapted from syntheses starting with K₂PtCl₄, which is expected to yield similar results when an equivalent Pt(II) precursor derived from Na₂PtCl₆ is used.[4]

Logical Workflow for Synthesis of Cyclometalated Platinum(II) Complexes

Caption: Synthesis of Cyclometalated Pt(II) Complexes.

Synthesis of Platinum(II) N-Heterocyclic Carbene (NHC) Complexes

N-heterocyclic carbenes (NHCs) are a class of ligands that form very strong bonds with transition metals, leading to highly stable organometallic complexes.

Experimental Protocol: General Synthesis of a Pt(II)-NHC Complex

This protocol outlines a general method for the synthesis of Pt(II)-NHC complexes, which can be adapted for use with a Pt(II) precursor derived from this compound.

-

Preparation of the Imidazolium (B1220033) Salt: The appropriate imidazolium salt is synthesized as the precursor to the NHC ligand.

-

Complexation Reaction:

-

A mixture of a suitable Pt(II) precursor (e.g., a Pt(II)-DMSO complex), the imidazolium salt, and a base (e.g., K₂CO₃) in a solvent like dry pyridine (B92270) is heated at 100°C overnight under a nitrogen atmosphere.[5]

-

The product is purified by column chromatography on silica (B1680970) gel and recrystallized to obtain the desired Pt(II)-NHC complex.[5]

-

Quantitative Data: Representative Pt(II)-NHC Complex

| Complex | Ligand | Yield (%) | Pt-C Bond Length (Å) | Pt-N Bond Length (Å) |

| 1 | Pyridine and anthracenyl-functionalized NHC | 63 | 1.961(4) | 2.088(3) |

Data from a synthesis starting with platinum dichloride, illustrating typical values for such complexes.[5]

Reaction Pathway for Pt(II)-NHC Complex Formation

Caption: Formation of a Pt(II)-NHC Complex.

Synthesis of Organoplatinum(IV) Complexes and C-H Activation

This compound, being a Pt(IV) species, is a direct precursor for studies involving C-H activation and the formation of organoplatinum(IV) complexes, famously exemplified by the Shilov system.

The Shilov System: Methane (B114726) Functionalization

The Shilov system utilizes a mixture of [PtCl₄]²⁻ and [PtCl₆]²⁻ in an aqueous medium to achieve the challenging C-H activation of alkanes, such as methane, to produce alcohols and alkyl chlorides.[3][6]

Mechanistic Pathway of the Shilov Cycle

The generally accepted mechanism involves three key steps:[3][6]

-

Electrophilic C-H Activation: A Pt(II) species activates the C-H bond of an alkane to form a Pt(II)-alkyl intermediate.

-

Oxidation: The Pt(II)-alkyl complex is oxidized by a Pt(IV) species (from this compound) to a Pt(IV)-alkyl complex.

-

Nucleophilic Attack and Reductive Elimination: The Pt(IV)-alkyl intermediate undergoes nucleophilic attack by water or chloride, leading to the formation of the functionalized organic product (alcohol or alkyl chloride) and regenerating the active Pt(II) catalyst.

Experimental Protocol: General Conditions for Methane Oxidation

-

A mixture of K₂[PtCl₄] and K₂[PtCl₆] (a proxy for the active species derived from Na₂[PtCl₆]) is dissolved in an acidic aqueous solution.

-

The solution is heated to approximately 120°C under a methane atmosphere.[6]

-

The products, methanol and methyl chloride, are formed in the solution.

Quantitative Data: Shilov System Performance

| Catalyst System | Substrate | Product(s) | Yield (%) | Selectivity (%) |

| PtCl₂/PtCl₄ in H₂O | Methane | Methanol, Methyl Chloride | - | - |

| Dichloro(2,2'-bipyrimidyl)platinum(II) in H₂SO₄ | Methane | Methyl Bisulfate | 72 (one-pass) | 81 |

Data for the advanced bipyrimidyl system highlights the potential for high yields and selectivity.[6]

Shilov Cycle for Methane Functionalization

Caption: The Shilov Cycle for Methane Functionalization.

Conclusion

This compound is a cornerstone precursor in organometallic chemistry, providing a versatile entry point for the synthesis of a wide range of organoplatinum complexes. Its utility is rooted in its ability to serve as a source of both Pt(IV) for oxidative processes like C-H activation and, through reduction, as a precursor to reactive Pt(II) species for the construction of stable organometallic frameworks. The principles and protocols outlined in this guide demonstrate the fundamental importance of this compound in advancing research in catalysis, materials science, and drug development. Further exploration of its reactivity with various organic substrates will undoubtedly continue to yield novel organometallic structures with unique properties and applications.

References

- 1. Platinum-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CH activation by aqueous platinum complexes: A mechanistic study (1995) | Gerrit A. Luinstra | 142 Citations [scispace.com]

- 3. Mechanism and stereochemistry for nucleophilic attack at carbon of platinum(IV) alkyls: model reactions for hydrocarbon oxidation with aqueous platinum chlorides [authors.library.caltech.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. N-Heterocyclic Carbene-Platinum Complexes Featuring an Anthracenyl Moiety: Anti-Cancer Activity and DNA Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

understanding the oxidation state of platinum in sodium chloroplatinate

An In-depth Technical Guide to Understanding the Oxidation State of Platinum in Sodium Chloroplatinate

Introduction

The term "this compound" is a common name that can refer to one of two distinct inorganic compounds: sodium tetrachloroplatinate(II) or sodium hexachloroplatinate(IV). The critical difference between these two species lies in the oxidation state of the central platinum atom, which is +2 or +4, respectively. This distinction dictates the compound's coordination geometry, electronic structure, reactivity, and suitability for various applications, from catalysis to the synthesis of platinum-based drugs. For researchers, scientists, and drug development professionals, the unambiguous determination of the platinum oxidation state is a crucial first step in any experimental work involving these reagents.

This technical guide provides a comprehensive overview of the theoretical principles and detailed experimental protocols for the determination of the platinum oxidation state in this compound. We will cover spectroscopic and magnetic techniques that provide definitive, quantitative evidence of the platinum's electronic state.

Compound Identification and Properties

The two possible forms of this compound possess distinct chemical and physical properties derived from their different oxidation states. A summary of these properties is presented in Table 1 for easy comparison.

| Property | Sodium Tetrachloroplatinate(II) | Sodium Hexachloroplatinate(IV) |

| Chemical Formula | Na₂[PtCl₄] | Na₂[PtCl₆] |

| IUPAC Name | Disodium tetrachloroplatinate(2-)[1] | Disodium hexachloroplatinate(2-)[2] |

| Appearance | Reddish-brown powder[3][4] | Yellow to orange crystalline solid[5][6] |

| Platinum Oxidation State | +2 | +4 |

| Pt d-electron Count | d⁸ | d⁶ |

| Coordination Geometry | Square Planar[1] | Octahedral |

| Magnetic Properties | Diamagnetic (low-spin) | Diamagnetic (low-spin) |

| CAS Number (Anhydrous) | 10026-00-3[1] | 16923-58-3[2][5] |

Theoretical Determination of Oxidation State

The oxidation state of platinum in each complex can be readily determined by applying the principle of charge neutrality to the anionic complex.

-

For Sodium Tetrachloroplatinate(II), Na₂[PtCl₄]:

-

The overall charge of the complex anion is -2 to balance the two Na⁺ cations.

-

Each chloride (Cl⁻) ligand has a charge of -1. With four chloride ligands, the total charge from the ligands is 4 x (-1) = -4.

-

Let the oxidation state of platinum be x. The sum of the charges must equal the overall charge of the complex ion: x + (-4) = -2.

-

Solving for x gives +2 .

-

-

For Sodium Hexachloroplatinate(IV), Na₂[PtCl₆]:

-

The overall charge of the complex anion is -2 to balance the two Na⁺ cations.

-

Each chloride (Cl⁻) ligand has a charge of -1. With six chloride ligands, the total charge from the ligands is 6 x (-1) = -6.

-

Let the oxidation state of platinum be x. The sum of the charges must equal the overall charge of the complex ion: x + (-6) = -2.

-

Solving for x gives +4 .

-

While this theoretical calculation is straightforward, experimental verification is essential to confirm the identity and purity of the material.

Experimental Verification of Oxidation State

Several analytical techniques can be employed to experimentally determine the oxidation state of platinum. The most definitive methods include X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Near Edge Spectroscopy (XANES), and Magnetic Susceptibility measurements.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. The binding energy of core-level electrons is sensitive to the oxidation state of the atom; a higher oxidation state leads to a greater binding energy.

Experimental Protocol:

-

Sample Preparation:

-

Finely grind the this compound salt to a powder to ensure homogeneity.

-

Mount the powder onto a sample holder using double-sided conductive carbon tape or by pressing it into a clean indium foil.

-

If the sample is a hydrate, it may be necessary to handle it in a controlled environment (e.g., a glovebox) to prevent dehydration or adsorption of atmospheric contaminants before introducing it into the instrument's load-lock chamber.[7]

-

-

Data Acquisition:

-

Introduce the sample into the ultra-high vacuum (UHV) analysis chamber (pressure < 10⁻⁸ Torr).[7]

-

Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.[7]

-

Acquire a wide-range survey scan (e.g., 0-1200 eV) to identify all elements present.

-

Acquire high-resolution scans of the Pt 4f region. Use a low pass energy (e.g., 20-40 eV) and sufficient scans to achieve a high signal-to-noise ratio.[8]

-

Use a low-energy electron flood gun to counteract any surface charging effects.[7]

-

-

Data Analysis:

-

Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to a standard value, typically 284.8 eV.[7]

-

Perform peak fitting on the high-resolution Pt 4f spectrum using appropriate software. The Pt 4f signal is a doublet (Pt 4f₇/₂ and Pt 4f₅/₂) due to spin-orbit coupling, which must be accounted for in the fitting process.[7]

-

The position of the Pt 4f₇/₂ peak is characteristic of the oxidation state.

-

Data Presentation:

The binding energy of the Pt 4f₇/₂ peak is a clear indicator of the oxidation state.

| Platinum Species | Typical Pt 4f₇/₂ Binding Energy (eV) |

| Pt(0) (metal) | ~71.0 - 71.3 |

| Pt(II) (e.g., in PtO) | ~72.2 - 73.1 |

| Pt(IV) (e.g., in PtO₂) | ~74.5 - 75.0 |

(Note: Exact binding energies can vary slightly based on the specific chemical environment and instrument calibration. The values are derived from various platinum compounds, including oxides and complexes.)[4][9][10]

X-ray Absorption Near Edge Spectroscopy (XANES)

XANES, a type of X-ray Absorption Spectroscopy (XAS), provides information on the oxidation state and coordination geometry of an absorbing atom. For platinum, the L₃-edge XANES spectrum is particularly informative. The intensity of the "white line," which corresponds to the electronic transition from the 2p₃/₂ core level to unoccupied 5d states, is directly related to the number of d-orbital vacancies and thus the oxidation state.

Experimental Protocol:

-

Sample Preparation:

-

XANES experiments are typically performed at a synchrotron radiation facility.

-

Solid samples are finely ground and diluted with an inert, X-ray transparent material like boron nitride or cellulose (B213188) to achieve an appropriate absorption length.

-

The mixture is pressed into a pellet and mounted in a sample holder.

-

-

Data Acquisition:

-

The energy of the incident X-ray beam is scanned across the Pt L₃ absorption edge (~11564 eV).

-

Spectra can be collected in transmission mode for concentrated samples or fluorescence yield mode for dilute samples.

-

Reference spectra of known platinum compounds (e.g., Pt foil for Pt(0), K₂PtCl₄ for Pt(II), and K₂PtCl₆ for Pt(IV)) should be measured under identical conditions for comparison.[6]

-

-

Data Analysis:

Data Presentation:

The white line intensity provides a quantitative measure of the oxidation state.

| Platinum Oxidation State | Pt L₃-edge Energy | Normalized White Line Intensity |

| Pt(II) | Lower Energy (~11566.0 eV) | Lower Intensity (e.g., ~1.52) |

| Pt(IV) | Higher Energy (~11567.2 eV) | Higher Intensity (e.g., ~2.43) |

(Note: Values are illustrative and based on studies of various Pt(II) and Pt(IV) complexes. The key diagnostic is the significant increase in both edge energy and intensity for Pt(IV) compared to Pt(II).)[11][13]

Magnetic Susceptibility Measurement

This technique measures how a substance responds to an applied magnetic field. The response depends on the presence of unpaired electrons.

-

Diamagnetic substances have no unpaired electrons and are weakly repelled by a magnetic field.

-

Paramagnetic substances have one or more unpaired electrons and are attracted to a magnetic field.

For the chloroplatinate complexes:

-

Na₂[PtCl₄]: Platinum(II) has a d⁸ electron configuration. In a square planar geometry, the eight electrons are paired in the lower energy d-orbitals, resulting in a diamagnetic complex.

-

Na₂[PtCl₆]: Platinum(IV) has a d⁶ electron configuration. In an octahedral field with strong-field chloride ligands, the six electrons are paired in the t₂g orbitals (low-spin configuration), resulting in a diamagnetic complex.[14]

Experimental Protocol:

-

Sample Preparation:

-

A sufficient quantity of the crystalline sample is packed uniformly into a sample tube of known dimensions.

-

-

Data Acquisition:

-

A magnetic susceptibility balance (e.g., an Evans balance or a system using the Guoy method) is used.[1][3]

-

The instrument measures the force exerted on the sample by a magnetic field, which is proportional to its magnetic susceptibility.[1]

-

The procedure typically involves measuring the response of the empty sample tube and then the tube containing the sample.

-

-

Data Analysis:

-

The mass susceptibility (χg) is calculated from the instrument readings.

-

The molar susceptibility (χm) is then determined.

-

The effective magnetic moment (μ_eff) is calculated.

-

Data Presentation:

The calculated magnetic moment confirms the absence of unpaired electrons.

| Complex | Pt Oxidation State | d-electron Count | Expected # of Unpaired Electrons | Expected Magnetic Moment (μ_eff) |

| Na₂[PtCl₄] | +2 | d⁸ (low-spin) | 0 | 0 B.M. |

| Na₂[PtCl₆] | +4 | d⁶ (low-spin) | 0 | 0 B.M. |

(Note: A measured magnetic moment of 0 Bohr Magnetons (B.M.) confirms the diamagnetic nature of the sample, which is consistent with both Pt(II) square planar and Pt(IV) octahedral low-spin complexes. While this method does not distinguish between the two, it is an excellent tool to confirm the absence of paramagnetic impurities or different, unexpected electronic configurations.)

Visualization of the Analytical Workflow

The logical process for identifying an unknown sample of "this compound" and confirming the oxidation state of platinum can be visualized as a workflow diagram.

Caption: Workflow for the experimental determination of platinum's oxidation state.

Conclusion

The identity of "this compound" hinges on the +2 or +4 oxidation state of the platinum center. While theoretical charge balancing provides a preliminary assignment, rigorous experimental verification is paramount in a professional research setting. Spectroscopic methods, particularly XPS and XANES, offer the most definitive evidence by directly probing the electronic environment of the platinum atom. XPS provides a clear distinction based on core-level binding energy shifts, while XANES offers a quantitative measure through the intensity of the L₃-edge white line. Magnetic susceptibility measurements serve as a valuable complementary technique to confirm the diamagnetic nature expected for both low-spin Pt(II) and Pt(IV) complexes. By employing the protocols outlined in this guide, researchers can confidently identify their material and proceed with a solid foundation for their subsequent work.

References

- 1. fizika.si [fizika.si]

- 2. Magnetic Susceptibility of Coordination Compounds in the General Chemistry Laboratory [article.sapub.org]

- 3. scribd.com [scribd.com]

- 4. Platinum | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]

- 5. XANES determination of the platinum oxidation state distribution in cancer cells treated with platinum(IV) anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. researchdata.edu.au [researchdata.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. X-ray absorption spectroscopy of exemplary platinum porphyrin and corrole derivatives: metal- versus ligand-centered oxidation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Quantitative measurement of the reduction of platinum(IV) complexes using X-ray absorption near-edge spectroscopy (XANES) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. quora.com [quora.com]

A Technical Guide to the Applications of Sodium Chloroplatinate

Introduction

Sodium chloroplatinate (Na₂[PtCl₆]), a water-soluble platinum salt, is a cornerstone compound in platinum chemistry.[1][2] Its utility stems from its role as a versatile and cost-effective precursor for a wide array of platinum-based materials.[3] Characterized by a central platinum(IV) ion octahedrally coordinated to six chloride ligands, its high solubility in aqueous solutions and some polar organic solvents makes it an ideal starting material for synthesizing catalysts, nanomaterials, and pharmaceutical agents.[2][3] This technical guide provides an in-depth review of the primary applications of this compound, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and drug development professionals.

Application in Heterogeneous Catalysis

This compound is rarely used as a catalyst directly but serves extensively as a precursor for preparing highly active heterogeneous platinum catalysts.[1] These catalysts, often consisting of platinum nanoparticles dispersed on a high-surface-area support like activated carbon (Pt/C), are crucial for numerous industrial organic transformations, including hydrogenation, hydrosilylation, and oxidation reactions.[1][3]

Data Presentation: Performance of a 5% Pt/C Catalyst

The following table summarizes the typical performance of a 5% Pt/C catalyst, prepared from this compound, in the model reduction of p-nitrophenol.

| Catalyst | Reactant | Reducing Agent | Reaction Time (minutes) | Conversion (%) |

| 5% Pt/C | p-Nitrophenol | NaBH₄ | < 10 | > 99 |

Note: Data is representative of typical laboratory results for this type of catalytic reaction.

Experimental Protocol: Preparation of a 5% Pt/C Catalyst

This protocol details the preparation of a 5% platinum-on-carbon (Pt/C) catalyst via the impregnation and subsequent chemical reduction of this compound hexahydrate (Na₂[PtCl₆]·6H₂O).[1]

Materials:

-

This compound(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)

-

Activated carbon (high surface area)

-

Sodium formate (B1220265) (HCOONa)

-

Deionized water

Procedure:

-

Slurry Preparation: Suspend 1.0 g of activated carbon in 50 mL of deionized water in a round-bottom flask with vigorous stirring.

-

Impregnation Solution: In a separate beaker, dissolve 0.21 g of Na₂[PtCl₆]·6H₂O in 10 mL of deionized water.

-

Impregnation: Add the platinum salt solution to the activated carbon slurry while maintaining continuous stirring. Allow the mixture to stir for 4-6 hours at room temperature to ensure uniform deposition of the precursor onto the support.

-

Reduction: Heat the slurry to 80-90 °C. Prepare a solution of a reducing agent, such as 0.5 g of sodium formate in 10 mL of water, and add it dropwise to the heated slurry.

-

Reaction Completion: Continue heating and stirring for an additional 2-3 hours to ensure the complete reduction of Pt(IV) to metallic platinum (Pt⁰).

-

Isolation and Drying: After cooling, filter the mixture to isolate the Pt/C catalyst. Wash the catalyst thoroughly with deionized water to remove any residual ions. Dry the catalyst in an oven, typically at 100-120 °C, until a constant weight is achieved. Store the final dried catalyst in a sealed container.[1]

Visualization: Pt/C Catalyst Synthesis Workflow

Caption: Workflow for the synthesis of a 5% Pt/C catalyst.

Application in Nanomaterial Synthesis

This compound is a preferred precursor for the bottom-up synthesis of platinum nanoparticles (PtNPs).[4] The chemical reduction of Na₂[PtCl₆] in solution is a straightforward and effective method to produce PtNPs with controllable sizes and shapes.[3] These nanoparticles are integral to applications in catalysis, sensing, and nanomedicine.[5]

Data Presentation: PtNP Synthesis Parameters

The size of the resulting nanoparticles is highly dependent on the reaction conditions. The table below illustrates the effect of the reducing agent and stabilizing agent on nanoparticle size.

| Precursor (0.13 mM) | Reducing Agent | Stabilizing Agent | Avg. Particle Size (nm) |

| Na₂[PtCl₆] | Sodium Borohydride (B1222165) | None | 2-5 |

| Na₂[PtCl₆] | Sodium Borohydride | Sodium Citrate | 5-10 |

| Na₂[PtCl₆] | Ethylene Glycol (Polyol) | PVP | 10-20 |

Note: Values are approximate and can vary based on precise concentrations, temperature, and addition rates.[3][4][6]

Experimental Protocol: Synthesis of Platinum Nanoparticles

This protocol describes a common method for synthesizing colloidal platinum nanoparticles using sodium borohydride as the reducing agent.[1]

Materials:

-

This compound(IV) hexahydrate (Na₂[PtCl₆]·6H₂O)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-